molecular formula C6H11NO2 B118593 N-[(2S)-3-oxobutan-2-yl]acetamide CAS No. 142924-42-3

N-[(2S)-3-oxobutan-2-yl]acetamide

Cat. No. B118593
M. Wt: 129.16 g/mol
InChI Key: IRVPUNRJDRXQBL-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2S)-3-oxobutan-2-yl]acetamide, commonly known as NAA, is a chemical compound that has gained significant attention in the scientific research community. NAA is a derivative of the amino acid aspartic acid and is synthesized through a multistep process.

Scientific Research Applications

NAA has been extensively studied for its potential therapeutic applications in various neurological disorders. Research has shown that NAA has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Additionally, NAA has been shown to have anti-inflammatory effects and can reduce oxidative stress in the brain.

Mechanism Of Action

The mechanism of action of NAA is not fully understood, but it is believed to involve the modulation of glutamate metabolism in the brain. Glutamate is an excitatory neurotransmitter that is involved in many neurological processes, including learning and memory. NAA may act to regulate the levels of glutamate in the brain, thereby improving cognitive function and reducing inflammation.

Biochemical And Physiological Effects

NAA has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase the levels of glutathione, a powerful antioxidant, in the brain. Additionally, NAA has been shown to increase the levels of ATP, the primary energy source for cells, in the brain. These effects may contribute to the neuroprotective properties of NAA.

Advantages And Limitations For Lab Experiments

One advantage of using NAA in lab experiments is that it is relatively easy to synthesize and purify. Additionally, NAA has been extensively studied, and its properties and effects are well understood. However, one limitation of using NAA in lab experiments is that it can be expensive to obtain in large quantities. Additionally, the mechanism of action of NAA is not fully understood, which may limit its potential applications.

Future Directions

There are many potential future directions for research on NAA. One area of interest is the development of NAA-based therapeutics for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of NAA and its effects on glutamate metabolism in the brain. Finally, there is a need for more studies to determine the safety and efficacy of NAA in humans.
Conclusion
In conclusion, N-[(2S)-3-oxobutan-2-yl]acetamide is a chemical compound that has gained significant attention in the scientific research community. It has potential therapeutic applications in various neurological disorders and has been shown to have neuroprotective effects and improve cognitive function in animal models. While there are limitations to using NAA in lab experiments, it remains a promising area of research for the future.

Synthesis Methods

The synthesis of NAA involves a multistep process that begins with the reaction of aspartic acid with acetic anhydride. The product of this reaction is then treated with sodium borohydride to reduce the imide group to an amine. The final step involves the acetylation of the amine group with acetic anhydride to produce NAA.

properties

CAS RN

142924-42-3

Product Name

N-[(2S)-3-oxobutan-2-yl]acetamide

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

N-[(2S)-3-oxobutan-2-yl]acetamide

InChI

InChI=1S/C6H11NO2/c1-4(5(2)8)7-6(3)9/h4H,1-3H3,(H,7,9)/t4-/m0/s1

InChI Key

IRVPUNRJDRXQBL-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C(=O)C)NC(=O)C

SMILES

CC(C(=O)C)NC(=O)C

Canonical SMILES

CC(C(=O)C)NC(=O)C

synonyms

Acetamide, N-(1-methyl-2-oxopropyl)-, (S)- (9CI)

Origin of Product

United States

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